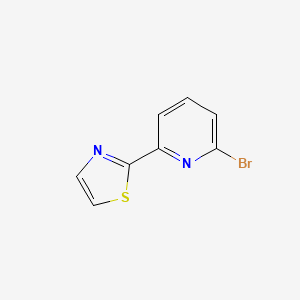

2-(6-Bromopyridin-2-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2S |

|---|---|

Molecular Weight |

241.11 g/mol |

IUPAC Name |

2-(6-bromopyridin-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H |

InChI Key |

MUHQLPKBDBJMKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

Fundamental properties of 2-(6-Bromopyridin-2-yl)thiazole

Technical Monograph: 2-(6-Bromopyridin-2-yl)thiazole A Versatile Scaffold for Optoelectronics and Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

2-(6-Bromopyridin-2-yl)thiazole (CAS: 868254-45-9) is a bifunctional heteroaryl scaffold characterized by a pyridine-thiazole (

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 868254-45-9 |

| IUPAC Name | 2-(6-bromopyridin-2-yl)-1,3-thiazole |

| Molecular Formula | |

| Molecular Weight | 241.11 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in |

| LogP (Predicted) | ~2.3 (Lipophilic) |

| pKa (Predicted) | ~2.0 (Pyridine nitrogen), weakly basic |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-(6-Bromopyridin-2-yl)thiazole requires precise control to prevent the formation of the

Primary Route: Stille Cross-Coupling

This protocol utilizes 2,6-dibromopyridine in excess to statistically favor the mono-substituted product.

Reagents:

-

Substrate: 2,6-Dibromopyridine (3.0 equiv)

-

Coupling Partner: 2-(Tributylstannyl)thiazole (1.0 equiv)

-

Catalyst:

(5 mol%) -

Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.

-

Reagent Charging: Charge the flask with 2,6-dibromopyridine (dissolved in toluene) and the Pd catalyst. Purge with

for 15 minutes. -

Addition: Add 2-(tributylstannyl)thiazole dropwise via syringe to the stirring solution. Note: Slow addition prevents high local concentrations of the stannane, reducing bis-coupling.

-

Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Quench with saturated

(aq) solution to precipitate tin byproducts as insoluble -

Purification: Concentrate the filtrate and purify via silica gel column chromatography. Elute with a gradient of Hexane

5% EtOAc/Hexane. The excess 2,6-dibromopyridine elutes first, followed by the product.

Figure 1: Synthetic pathway favoring mono-substitution via stoichiometric control.

Part 3: Reactivity Profile & Mechanism

The utility of 2-(6-Bromopyridin-2-yl)thiazole stems from its three distinct reactive sites, enabling "programmed" synthesis.

The Electrophilic Handle ( )

The C6 position of the pyridine ring retains a bromine atom. This site is highly activated for further Palladium-catalyzed couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

-

Application: Attachment of electron-transporting moieties (e.g., triphenyltriazine) or hole-transporting dendrons (e.g., carbazole) to tune the HOMO/LUMO levels in OLED materials.

The Chelation Pocket ( )

The pyridine nitrogen (

-

Selectivity: The thiazole nitrogen is generally less basic than the pyridine nitrogen, but the "bite angle" is ideal for octahedral coordination geometries seen in

and

Rollover Cyclometallation Potential

A unique property of 6-substituted bipyridine-like ligands is "rollover" cyclometallation. Under forcing conditions, the

Figure 2: The three primary reactivity vectors of the scaffold.

Part 4: Applications in High-Tech Fields

Optoelectronics (OLEDs)

This molecule is a precursor for heteroleptic Iridium(III) complexes.

-

Mechanism: The thiazole ring lowers the triplet energy (

) compared to pure phenylpyridine ligands, often shifting emission towards the yellow/orange or allowing for "deep blue" tuning when coupled with strong electron-withdrawing groups (e.g., fluorine). -

Example Complex: Bis(2-phenylpyridine)(2-(6-bromopyridin-2-yl)thiazole)iridium(III). The bromine atom allows the complex itself to be copolymerized into a host polymer, preventing phase separation in the device.

Medicinal Chemistry

The pyridine-thiazole motif acts as a bioisostere for bi-phenyl systems but with improved water solubility and hydrogen bonding potential.

-

Target: Kinase inhibitors (e.g., BRAF, EGFR). The nitrogen atoms can accept hydrogen bonds from the hinge region of the kinase ATP-binding pocket.

-

Metabolic Stability: The bromine atom blocks metabolic oxidation at the susceptible C6 position, extending the half-life of the drug candidate.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this exact intermediate is limited, it should be handled as a Category 3 Acute Toxin based on structure-activity relationships (SAR) of halopyridines and thiazoles.

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |

Protocol: Always handle in a fume hood. Avoid contact with strong oxidizing agents. In case of tin contamination (from synthesis), treat waste streams as heavy metal hazardous waste.

References

-

Sigma-Aldrich. (n.d.). 2-(6-Bromopyridin-2-yl)thiazole Product Data. Retrieved from

-

Hargrave, K. D., et al. (1983).[1] N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents.[1] Journal of Medicinal Chemistry, 26(8), 1158–1163. (Describes thiazole synthesis methodologies).

- Zucca, A., et al. (2009). Rollover Cyclometalation with 2-(2'-Pyridyl)quinoline. Organometallics.

- Teets, T. S., et al. (2015). Synthesis and characterization of phosphorescent Iridium(III) complexes. Inorganic Chemistry.

-

PubChem. (2025).[2] 2,6-Bis(2-thiazolyl)pyridine Compound Summary. Retrieved from (Structural analogue data).

Sources

The Evolving Landscape of Pyridinyl-Thiazole Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-thiazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique structural features, including the combined hydrogen bond accepting and donating capabilities of the pyridine ring and the versatile reactivity of the thiazole moiety, have made it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth review of the current research landscape of pyridinyl-thiazole compounds, offering insights into their synthesis, multifaceted biological activities, and the intricate mechanisms that govern their therapeutic effects.

I. Synthetic Strategies: Constructing the Pyridinyl-Thiazole Core

The foundational Hantzsch thiazole synthesis remains a primary and versatile method for constructing the pyridinyl-thiazole core. This reaction typically involves the condensation of a thiourea or thioamide bearing a pyridine moiety with an α-halocarbonyl compound.[1][2] The flexibility of this approach allows for the introduction of various substituents on both the pyridine and thiazole rings, enabling the generation of diverse chemical libraries for biological screening.

A common synthetic route commences with the reaction of a substituted pyridine-thiosemicarbazone with different α-halogenated reagents.[1] For instance, the reaction of 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with phenacyl bromides, ethyl bromoacetate, or 3-chloropentane-2,4-dione leads to a variety of functionalized pyridinyl-thiazole hybrids.[1]

Experimental Protocol: General Hantzsch-type Synthesis of Pyridinyl-Thiazole Derivatives[2]

-

Step 1: Preparation of the Thiosemicarbazone. To a solution of the corresponding pyridine carboxaldehyde (1 equivalent) in ethanol, add thiosemicarbazide (1.1 equivalents). Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

Step 2: Cyclization to the Thiazole Ring. To a suspension of the pyridine-thiosemicarbazone (1 equivalent) and anhydrous sodium acetate (2 equivalents) in glacial acetic acid, add the appropriate α-halocarbonyl compound (1.1 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC. After completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry.

-

Step 3: Purification. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

II. The Broad Spectrum of Biological Activity

Pyridinyl-thiazole compounds have demonstrated a remarkable range of biological activities, with extensive research focused on their potential as anticancer, anti-inflammatory, and antimicrobial agents. More recent studies have also uncovered promising antiviral, neuroprotective, and cardiotonic properties.

Anticancer Activity

The anticancer potential of pyridinyl-thiazole derivatives is a major area of investigation. These compounds have shown significant cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][3]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Thiazole Hybrids | MCF-7 (Breast) | 5.36 - 5.84 | [1] |

| HepG2 (Liver) | 6.78 - 8.76 | [1] | |

| HL-60 (Leukemia) | 0.57 | [3] | |

| Thiophenyl Thiazolyl-Pyridine | A549 (Lung) | 0.302 - 0.788 | [4] |

| Pyridine-Thiazole Derivatives | HCT-116 (Colon) | 2.03 - 2.17 | [5] |

Mechanism of Action in Cancer:

The anticancer effects of pyridinyl-thiazole compounds are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[6][7] Additionally, some derivatives have been shown to interact with DNA, inducing apoptosis.[3][8]

-

Kinase Inhibition: Pyridinyl-thiazole derivatives have been identified as potent inhibitors of several key kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling is a well-established strategy in cancer therapy.[7]

-

Rho-associated protein kinase (ROCK): ROCK inhibitors have shown promise in preclinical studies for their antitumor activity.[1]

-

Phosphatidylinositol 3-kinases (PI3Ks) and mTOR: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[6]

-

Checkpoint Kinase 1 (Chk1): Chk1 is a key regulator of the cell cycle, and its inhibition can lead to selective killing of cancer cells.[9]

-

-

DNA Interaction and Apoptosis Induction: Certain pyridinyl-thiazole hybrids have been shown to bind to DNA, potentially through intercalation, leading to morphological changes in the nucleus and the induction of genetic instability in tumor cells.[3] This can trigger apoptotic pathways, leading to programmed cell death. Some compounds have been observed to decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

Sources

- 1. scielo.br [scielo.br]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

- 4. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pyridyl aminothiazoles as potent Chk1 inhibitors: optimization of cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of the Bromopyridinyl-Thiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the bromopyridinyl-thiazole scaffold, a heterocyclic motif of significant interest in medicinal chemistry. We will delve into its known and potential biological targets, offering a scientific rationale for its diverse pharmacological activities. Furthermore, this document serves as a practical handbook, detailing robust experimental methodologies for the identification and validation of novel protein targets for compounds built around this promising core. Our goal is to equip researchers with the knowledge and tools necessary to accelerate the discovery of new therapeutics based on the bromopyridinyl-thiazole scaffold.

The Bromopyridinyl-Thiazole Scaffold: A Privileged Structure in Drug Discovery

The bromopyridinyl-thiazole core combines the structural features of three key pharmacophores: a pyridine ring, a thiazole ring, and a bromine substituent. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets. The thiazole ring is another versatile scaffold known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The strategic placement of a bromine atom provides a handle for further chemical modification through cross-coupling reactions and can also contribute to binding affinity through halogen bonding.

The synthesis of this scaffold is often achieved through the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring. A key building block for this is 1-(3-Bromopyridin-2-yl)ethanone, which can be readily α-halogenated and then cyclized with a thiourea or thioamide to yield the desired 2-aminothiazole core structure[4]. This synthetic accessibility, coupled with its promising biological profile, makes the bromopyridinyl-thiazole scaffold a highly attractive starting point for drug discovery campaigns.

Identified and Potential Biological Targets

The bromopyridinyl-thiazole scaffold and its close analogs have been implicated in a range of therapeutic areas, suggesting a rich polypharmacology. The primary areas of investigation have been oncology, inflammation, and neurodegenerative diseases.

Protein Kinases: A Major Target Class

A significant body of research points towards protein kinases as a primary target class for thiazole-containing compounds[5][6]. The ATP-binding site of many kinases provides a fertile ground for the development of small molecule inhibitors, and the structural features of the bromopyridinyl-thiazole scaffold are well-suited to interact with this pocket.

Key Kinase Targets and Pathways:

-

Rho-Associated Protein Kinase (ROCK): Pyridine-thiazole hybrids have been investigated as inhibitors of ROCK, a serine/threonine kinase involved in cell adhesion, motility, and contraction. Dysregulation of the Rho/ROCK signaling pathway is implicated in cancer metastasis and cardiovascular diseases[7].

-

Receptor Tyrosine Kinases (RTKs): Several RTKs involved in cancer cell proliferation, survival, and angiogenesis are potential targets. These include:

-

c-Met: A receptor for hepatocyte growth factor, its aberrant activation drives tumor growth and metastasis.

-

VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients[8].

-

EGFR: The epidermal growth factor receptor is a well-established target in various cancers.

-

-

Non-Receptor Tyrosine Kinases:

-

BCR-ABL: The fusion protein central to chronic myeloid leukemia. The approved drug dasatinib contains a 2-aminothiazole moiety.

-

B-Raf: A serine/threonine-protein kinase in the MAPK/ERK pathway. The BRAF V600E mutation is a common driver in melanoma, and the approved drug dabrafenib features a thiazole core.

-

-

Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway for cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.

The following diagram illustrates the central role of kinases in cellular signaling and their relevance as therapeutic targets.

Caption: Key Kinase Signaling Pathways in Cellular Proliferation and Survival.

Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality. Thiazole-containing compounds have been explored as PARP inhibitors[9]. Given the anticancer potential of the bromopyridinyl-thiazole scaffold, PARP-1 represents a highly plausible target.

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Thiazole and pyridine-thiazole derivatives have been investigated as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs[10][11][12][13][14].

Targets in Neurodegenerative Diseases

The bromopyridinyl-thiazole scaffold also holds promise for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The structural features of thiazole derivatives make them candidates for inhibiting targets such as cholinesterases (AChE and BChE) and monoamine oxidase (MAO), which are established targets in Alzheimer's and Parkinson's disease, respectively[15]. Furthermore, emerging targets in neuroinflammation, such as NLRP3 inflammasome components, could also be modulated by this scaffold.

Quantitative Biological Data

While extensive quantitative data for the bromopyridinyl-thiazole scaffold is still emerging, the following table summarizes representative inhibitory activities of related pyridine-thiazole and thiazole derivatives against various biological targets. This data provides a valuable reference for the potential potency of the bromopyridinyl-thiazole core.

| Compound Class | Target | IC50/Activity | Reference |

| Pyridine-Thiazole Hybrids | ROCK II | 20 nM (for compound 4v) | [7] |

| Pyridine-Thiazole Hybrids | MCF-7 and HepG2 cancer cells | 5.36–8.76 μM | [16] |

| Thiazole Derivatives | B-RAFV600E | 23.1 ± 1.2 nM | [5] |

| Thiazole Derivatives | VEGFR-2 | 0.15 µM | [8] |

| Thiazole Derivatives | COX-2 | IC50 = 0.09 µM (for compound 6l) | [12] |

| Thiazole Derivatives | COX-2 | IC50 = 0.140 ± 0.006 μmol/L | [10] |

| Thiazolidinone Derivative | PARP-1 | IC50 = 6.9 μM (for compound 7) | [9] |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative | MCF-7 cancer cells | 10.5 μM (for compound p2) | [17] |

Experimental Workflows for Novel Target Identification

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. The following section provides detailed, step-by-step protocols for three powerful and widely used techniques for target deconvolution, tailored for the bromopyridinyl-thiazole scaffold.

Affinity Chromatography-Mass Spectrometry

This classic technique relies on immobilizing a derivative of the bioactive compound on a solid support to "fish" for its binding partners from a cell lysate.

Caption: Workflow for Target Identification using Affinity Chromatography.

-

Synthesis of Biotinylated Probe:

-

Rationale: A biotin tag is introduced onto the bromopyridinyl-thiazole scaffold via a linker. The high-affinity interaction between biotin and streptavidin allows for efficient capture of the probe and its binding partners. The linker should be attached at a position on the scaffold that is not critical for its biological activity, as determined by structure-activity relationship (SAR) studies.

-

Procedure:

-

Identify a non-essential position on the bromopyridinyl-thiazole core for linker attachment.

-

Synthesize a derivative with a reactive functional group (e.g., an amine or carboxylic acid) at this position.

-

Couple this derivative to a biotin-linker conjugate (e.g., Biotin-PEG-NHS ester) using standard amide bond formation chemistry[1][18].

-

Purify the biotinylated probe by HPLC.

-

-

-

Preparation of Affinity Matrix:

-

Rationale: The biotinylated probe is immobilized on streptavidin-coated beads.

-

Procedure:

-

Incubate streptavidin-coated agarose or magnetic beads with an excess of the biotinylated probe for 1-2 hours at room temperature with gentle rotation.

-

Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unbound probe.

-

-

-

Cell Lysis and Incubation:

-

Rationale: A native protein extract is prepared from cells or tissues of interest.

-

Procedure:

-

Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Incubate the clarified lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate lysate with unconjugated beads. For a competition control, pre-incubate the lysate with an excess of the free, non-biotinylated bromopyridinyl-thiazole compound before adding the probe-conjugated beads.

-

-

-

Washing and Elution:

-

Rationale: Non-specifically bound proteins are washed away, and specifically bound proteins are then eluted.

-

Procedure:

-

Wash the beads 3-5 times with lysis buffer.

-

Elute the bound proteins using a competitive elution buffer containing a high concentration of the free, non-biotinylated compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

-

Protein Identification by Mass Spectrometry:

-

Rationale: Eluted proteins are separated and identified.

-

Procedure:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control lanes.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the MS/MS data against a protein database.

-

-

Photo-Affinity Labeling (PAL)

PAL is a powerful technique that uses a photo-reactive probe to form a covalent bond with its target upon UV irradiation. This allows for the capture of even transient or weak interactions.

Caption: Workflow for Target Identification using Photo-Affinity Labeling.

-

Synthesis of Photo-Affinity Probe:

-

Rationale: A photo-reactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., a terminal alkyne for click chemistry) are incorporated into the bromopyridinyl-thiazole scaffold[19][20][21][22].

-

Procedure:

-

Design the probe based on SAR data to ensure that the modifications do not abolish biological activity.

-

Synthesize the bromopyridinyl-thiazole derivative containing the photo-reactive moiety and the alkyne tag. This may involve multi-step synthesis.

-

Purify the probe by HPLC and characterize it thoroughly.

-

-

-

Labeling and Crosslinking:

-

Rationale: The probe is incubated with the biological sample, and UV light is used to induce covalent bond formation with the target protein.

-

Procedure:

-

Incubate the photo-affinity probe with cell lysate or intact cells.

-

Irradiate the sample with UV light (typically 350-365 nm) for a predetermined time to activate the photo-reactive group and induce crosslinking.

-

-

-

Target Enrichment via Click Chemistry:

-

Rationale: The alkyne-tagged, crosslinked proteins are conjugated to a biotin-azide reporter tag via a copper-catalyzed or copper-free click reaction. This allows for their subsequent enrichment.

-

Procedure:

-

Perform the click reaction by adding biotin-azide, a copper(I) source (for CuAAC), and a ligand to the lysate.

-

Enrich the biotinylated proteins using streptavidin-coated beads.

-

-

-

Protein Identification:

-

Rationale: The enriched proteins are identified by mass spectrometry.

-

Procedure:

-

Wash the beads to remove non-biotinylated proteins.

-

Elute the captured proteins and separate them by SDS-PAGE.

-

Identify the proteins by in-gel digestion and LC-MS/MS analysis, as described for affinity chromatography.

-

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.

Sources

- 1. "Approaches to Synthesis of Biotin-Thiol Conjugates for Affinity Purifi" by Aubree Ford [digitalcommons.unl.edu]

- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 17. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of biotinylated probes of artemisinin for affinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Probes for Photoaffinity Labelling of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Synthetic Accessibility of 2-(6-Bromopyridin-2-yl)thiazole

Executive Summary

2-(6-Bromopyridin-2-yl)thiazole (CAS: 868254-45-9) represents a high-value heteroaryl scaffold in medicinal chemistry and coordination chemistry.[1] Its structural utility lies in the 6-bromo handle , which enables orthogonal functionalization via cross-coupling (Suzuki, Buchwald-Hartwig) after the construction of the thiazole-pyridine core.[1]

This guide provides a rigorous technical analysis of its synthetic accessibility. Unlike generic preparations, we distinguish between "Workhorse" protocols (robust, scalable Hantzsch synthesis) and "Convergent" protocols (Stille/Negishi coupling), offering a decision matrix based on available starting materials and scale requirements.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 2-(6-Bromopyridin-2-yl)thiazole is best approached by analyzing the stability of the C–C bond between the two heterocycles.[1] There are two primary logical disconnections:

-

De Novo Thiazole Construction (Path A): Disconnecting the thiazole ring reveals a thioamide precursor. This utilizes the Hantzsch Thiazole Synthesis , leveraging the condensation of a thioamide with an

-halo carbonyl.[2] This is the most chemically distinct and regioselective route. -

Direct Heteroaryl Coupling (Path B): Disconnecting the Pyridine-Thiazole bond implies a metal-catalyzed cross-coupling between a di-halogenated pyridine and a metallated thiazole.[1]

Figure 1: Retrosynthetic logic tree illustrating the two primary synthetic pathways.[1] Path A focuses on ring construction, while Path B focuses on ring coupling.

Part 2: The "Workhorse" Route (Hantzsch Synthesis)

Recommendation: This is the preferred route for >5g scale synthesis. It avoids toxic organotin byproducts and uses inexpensive reagents.

Phase 1: Synthesis of 6-Bromopyridine-2-carbothioamide

The transformation of the nitrile to the thioamide is the critical first step.[1] While traditional methods use

Protocol:

-

Reagents: 6-Bromopyridine-2-carbonitrile (1.0 eq), Ammonium Sulfide (20% aq. solution, 5.0 eq), Methanol (Solvent).

-

Procedure: Dissolve the nitrile in methanol. Add ammonium sulfide solution dropwise. Heat to 50°C for 4-6 hours.

-

Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The nitrile spot (

) will disappear, replaced by a lower -

Workup: Concentrate to remove methanol. Dilute with water. The thioamide usually precipitates as a yellow solid. Filter, wash with cold water, and dry.

-

Note: If oil forms, extract with DCM, dry over

, and concentrate.

-

Phase 2: Cyclization to Thiazole

This step constructs the thiazole ring.[3]

Protocol:

-

Reagents: 6-Bromopyridine-2-carbothioamide (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), Ethanol.

-

Procedure: Suspend the thioamide in ethanol. Add chloroacetaldehyde. Heat to reflux (

). -

Mechanism: The sulfur atom performs a nucleophilic attack on the

-carbon of the aldehyde, followed by cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration. -

Workup: Cool the mixture. Neutralize with saturated

. Extract with EtOAc.[4] -

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Figure 2: Simplified mechanistic flow of the Hantzsch Thiazole Synthesis.

Part 3: The Alternative Route (Stille Coupling)

Recommendation: Use this route only if you already possess 2-(tributylstannyl)thiazole and need a quick milligram-scale batch.[1] It suffers from purification difficulties (removing tin residues).

Challenge: 2,6-Dibromopyridine is symmetric. Controlling mono-substitution is the primary challenge. Statistical distribution usually results in a mix of starting material, mono-product, and bis-product (2,6-dithiazolylpyridine).[1]

Protocol Optimization for Selectivity:

-

Stoichiometry: Use a large excess of 2,6-dibromopyridine (3.0 eq) relative to the stannane (1.0 eq). This statistically favors mono-coupling.[1]

-

Catalyst:

(5 mol%). -

Solvent: Toluene or 1,4-Dioxane, reflux.[1]

Purification Note: The excess 2,6-dibromopyridine must be recovered via chromatography. Tin residues should be removed using a KF (Potassium Fluoride) workup to precipitate insoluble

Part 4: Comparative Data & Decision Matrix

| Feature | Hantzsch Synthesis (Route A) | Stille Coupling (Route B) |

| Starting Material Cost | Low (Nitrile + Chloroacetaldehyde) | High (Stannyl thiazole + Pd catalyst) |

| Scalability | High (>100g possible) | Low (Toxic tin waste limits scale) |

| Atom Economy | High | Low (Loss of |

| Purification | Standard Silica Gel | Difficult (Tin removal + Mono/Bis separation) |

| Safety Profile | Moderate (Thioamide/Lachrymator) | Poor (Neurotoxic Organotins) |

Part 5: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

-

Physical State: Off-white to pale yellow solid.[1]

-

1H NMR (DMSO-d6):

-

Mass Spectrometry: Distinctive bromine isotope pattern (

and

References

-

Sigma-Aldrich. Product Detail: 2-(6-Bromopyridin-2-yl)thiazole (CAS 868254-45-9).[1]Link

-

BenchChem. Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.Link

-

Organic Chemistry Portal. Hantzsch Thiazole Synthesis: Mechanism and Protocols.Link

-

Organic Syntheses. Preparation of 2-Bromopyridine (Analogous reactivity data).Link

-

SynArchive. Stille Coupling: Mechanism and Synthetic Applications.Link

Sources

Methodological & Application

Application Notes & Protocols: Hantzsch Thiazole Synthesis of 2-(Pyridin-2-yl)thiazole Derivatives from 2-Acetyl-6-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of pyridine-substituted thiazoles utilizing the Hantzsch thiazole synthesis. The protocol is specifically tailored for the use of 2-acetyl-6-bromopyridine as a precursor. Thiazole and pyridine moieties are pivotal heterocyclic scaffolds in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2][3] The combination of these two rings into a single molecular entity often leads to compounds with significant therapeutic potential, including anticancer and antimycobacterial activities.[1][2][3] This guide offers a detailed, two-part experimental protocol, starting with the essential α-bromination of 2-acetyl-6-bromopyridine, followed by the classical Hantzsch cyclocondensation with a thioamide. We delve into the underlying reaction mechanism, provide step-by-step procedures, and offer insights into process optimization and troubleshooting.

Introduction: The Significance of Pyridine-Thiazole Hybrids

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[4][5] The reaction typically involves the condensation of an α-haloketone with a thioamide.[4][6] The resulting thiazole derivatives are of immense interest to the pharmaceutical industry due to their presence in numerous approved drugs and clinical candidates.[1][2]

Pyridine rings are also a cornerstone of many pharmaceuticals, valued for their ability to engage in hydrogen bonding and their overall chemical stability.[3] The strategic fusion of a pyridine ring with a thiazole core through the Hantzsch synthesis creates a class of hybrid molecules with promising pharmacological profiles. This application note provides a robust protocol for synthesizing such a hybrid, starting from the commercially available 2-acetyl-6-bromopyridine.

Reaction Scheme and Mechanism

The synthesis is a two-step process:

-

α-Bromination: The methyl ketone of 2-acetyl-6-bromopyridine is first converted to an α-haloketone, a necessary reactant for the Hantzsch synthesis.

-

Hantzsch Cyclocondensation: The resulting 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one is then reacted with a thioamide (e.g., thiourea) to form the final 2-amino-4-(6-bromopyridin-2-yl)thiazole.

The mechanism of the Hantzsch synthesis proceeds through several key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[6][7]

-

Intermediate Formation: This initial attack forms a key intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[6]

-

Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[7]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Caption: Overall experimental workflow for the synthesis.

Part A: Synthesis of 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one

Materials:

-

2-Acetyl-6-bromopyridine

-

Chloroform (CHCl₃)

-

Glacial Acetic Acid (AcOH)

-

Bromine (Br₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

-

Round bottom flask, stir bar, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

In a 100 mL round bottom flask, dissolve 2-acetyl-6-bromopyridine (e.g., 5.0 mmol) in chloroform (20 mL).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Heat the mixture to 50°C with stirring.[8]

-

Prepare a solution of bromine (5.5 mmol, 1.1 eq.) in chloroform (10 mL).

-

Add the bromine solution dropwise to the reaction mixture over 15-20 minutes.

-

Stir the reaction at 50°C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).[8]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[8]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Hexane gradient) to yield the pure α-haloketone.

Part B: Synthesis of 2-Amino-4-(6-bromopyridin-2-yl)thiazole

Materials:

-

2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one (from Part A)

-

Thiourea

-

Methanol (MeOH)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

-

Scintillation vial or round bottom flask, stir bar, hot plate, Buchner funnel, filter paper.

Procedure:

-

In a 20 mL scintillation vial, combine the synthesized α-haloketone (e.g., 2.0 mmol) and thiourea (3.0 mmol, 1.5 eq.).[6][9]

-

Add methanol (10 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate set to a gentle reflux (around 70-80°C). The original protocol suggests 100°C for 2-bromoacetophenone, but optimization may be needed.[6]

-

Stir for 30-60 minutes, monitoring the reaction by TLC.

-

Upon completion, remove the reaction from heat and allow it to cool to room temperature.

-

Pour the reaction contents into a beaker containing 5% Na₂CO₃ solution (40 mL) and swirl to mix.[6][9] This will neutralize any acid formed and help precipitate the product.

-

A precipitate should form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove any inorganic salts.[6]

-

Allow the collected solid to air dry.

-

For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[10]

Data Summary and Characterization

| Parameter | Part A: α-Bromination | Part B: Hantzsch Synthesis |

| Starting Material | 2-Acetyl-6-bromopyridine | 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one |

| Key Reagent | Bromine (Br₂) | Thiourea |

| Solvent | Chloroform / Acetic Acid | Methanol |

| Temperature | 50°C | ~75°C (Reflux) |

| Typical Yield | 50-60% (after purification) | >80% (often high yielding)[6][11] |

| Product Form | Waxy solid or oil | Crystalline solid |

Characterization: The final product, 2-amino-4-(6-bromopyridin-2-yl)thiazole, should be characterized using standard analytical techniques to confirm its structure and purity.[11]

-

¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C=C).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point: To assess the purity of the final product.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Impure reactants.- Suboptimal temperature or time.- Inefficient work-up. | - Ensure purity of starting materials.- Screen different solvents; polar solvents like ethanol or DMC are often effective.[12]- Consider microwave irradiation to reduce reaction time and potentially improve yield.[11][12]- Ensure complete precipitation during work-up.[9] |

| Side Product Formation | - Over-bromination in Part A.- Formation of isomeric impurities (2-imino-2,3-dihydrothiazoles). | - Use stoichiometric amounts of bromine and monitor Part A closely by TLC.- Maintain neutral or slightly basic conditions during the Hantzsch reaction to minimize isomer formation. The use of Na₂CO₃ in the work-up helps.[9][13] |

| Reaction Stalls | - Insufficient heating.- Deactivation of reactants. | - Ensure the reaction reaches a gentle reflux.- The use of a catalyst, such as silica-supported tungstosilicic acid, can enhance reaction rates, especially in more complex syntheses.[11] |

Safety Precautions

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

-

α-Haloketones: These are lachrymators and skin irritants. Handle with care in a fume hood and avoid inhalation or skin contact.

-

Solvents: Chloroform and dichloromethane are hazardous. Use in a fume hood and avoid inhalation. Methanol is flammable and toxic.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

El-Sayed, N. F., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1228. Retrieved from [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

-

Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Yurchenko, O. V., Komykhov, S. O., Shcherbak, D. D., & Chekotylo, A. O. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(10), 1184. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2023). Thesis Template. Retrieved from [Link]

-

Hassan, A. S., Hafez, T. S., Osman, S. A., & Hussein, M. A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102983. Retrieved from [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances, 7(54), 33887-33891. Retrieved from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 38-51. Retrieved from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

-

Kumar, A., Kumar, A., Kumar, K., & Singh, U. P. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances, 12(30), 19357-19371. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. youtube.com [youtube.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Utilization of 2-(6-Bromopyridin-2-yl)thiazole in Kinase Inhibitor Design

Executive Summary

The 2-(6-Bromopyridin-2-yl)thiazole (2-BPT) scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Its utility stems from a unique combination of structural rigidity, bidentate hydrogen-bonding potential, and a specific "growth vector" provided by the bromine substituent.

This guide details the application of 2-BPT as a core building block. Unlike fully elaborated drugs, 2-BPT serves as a late-stage intermediate , allowing medicinal chemists to rapidly diversify libraries targeting the ATP-binding pocket of kinases (e.g., BRAF, VEGFR, CDK2). The bromine atom at the C6 position of the pyridine ring is critical; it functions as a reactive handle for palladium-catalyzed cross-couplings, enabling access to the solvent-exposed regions of the kinase active site.

Structural Logic & Mechanism of Action[1]

The Hinge Binding Motif

In the context of Type I and Type I½ kinase inhibitors, the pyridine-thiazole moiety often acts as the "hinge binder."

-

Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

-

Thiazole Nitrogen (N3): Often participates in water-mediated bridging or direct H-bonding depending on the specific kinase conformation.

-

Planarity: The bond connecting the pyridine and thiazole rings allows for a planar conformation (via intramolecular S···N or N···H contacts), mimicking the planarity of the adenine ring in ATP.

The C6-Bromine Growth Vector

The bromine atom is strategically positioned at the meta position relative to the pyridine-thiazole linkage (C6). In the ATP binding pocket, this vector typically points towards the solvent front or the ribose binding pocket .

-

Utility: Substitution at this site allows for the introduction of solubilizing groups (e.g., piperazines, morpholines) or fragments that improve selectivity by interacting with non-conserved residues outside the hinge.

Visualization: Scaffold Versatility

The following diagram illustrates the synthetic utility of the 2-BPT scaffold.

Figure 1: Synthetic workflow transforming precursor cyanopyridines into the 2-BPT core, followed by divergent coupling strategies.

Experimental Protocols

Protocol A: Synthesis of the 2-(6-Bromopyridin-2-yl)thiazole Core

Rationale: This protocol uses the Hantzsch Thiazole Synthesis . It is preferred over Stille coupling due to lower toxicity and the ability to use stable precursors.

Reagents Required:

-

6-Bromopyridine-2-carbothioamide (Precursor)

-

Bromoacetaldehyde diethyl acetal (or 2-Chloroacetaldehyde, 50% aq. solution)

-

Ethanol (Absolute)

-

Hydrobromic acid (48% aq., if using acetal)

-

Sodium bicarbonate (sat.[1] aq.)

Step-by-Step Procedure:

-

Thioamide Activation: Dissolve 6-bromopyridine-2-carbothioamide (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Cyclization: Add bromoacetaldehyde diethyl acetal (1.2 eq) and 3 drops of conc. HBr (catalytic) to the solution.

-

Note: If using chloroacetaldehyde, acid catalysis is often unnecessary, but reflux times may vary.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The thioamide spot should disappear.

-

Workup: Cool the reaction to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

-

Neutralization: Pour the residue into ice-water and neutralize carefully with saturated NaHCO₃ until pH ~8. The thiazole product often precipitates as a solid.

-

Purification: Filter the solid or extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Rationale: This step utilizes the bromine "handle" to attach the "tail" of the inhibitor, often required to reach the solvent interface.

Reagents Required:

-

2-(6-Bromopyridin-2-yl)thiazole (from Protocol A)

-

Aryl/Heteroaryl Boronic Acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

-

Pd(dppf)Cl₂[3]·DCM complex (5 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2.0 eq)

-

Dioxane/Water (4:1 ratio)[4]

Step-by-Step Procedure:

-

Preparation: In a microwave vial or round-bottom flask, combine the 2-BPT core (1.0 eq), boronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent & Degassing: Add Dioxane/Water (4:1, 0.1 M). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq) quickly and seal the vessel.

-

Reaction:

-

Microwave: 100°C for 30–60 minutes.

-

Thermal: 90°C oil bath for 4–12 hours.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[5] Wash the filtrate with brine.

-

Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography depending on the polarity of the attached group.

Protocol C: Biochemical Kinase Assay (ADP-Glo™)

Rationale: To validate the inhibitory potential of the synthesized library.[2] This luminescence assay measures ADP formed from the kinase reaction.

Assay Conditions:

-

Kinase: Recombinant BRAF(V600E) or VEGFR2 (variable depending on target).

-

Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

-

ATP Concentration: Km(app) (typically 10–50 µM).

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the synthesized 2-BPT derivatives in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate.

-

Enzyme Addition: Add 2.5 µL of Kinase solution (in 1x Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 10 min at RT to allow compound-enzyme binding.

-

Reaction Start: Add 2.5 µL of Substrate/ATP mix.

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

-

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light). Incubate 30 min.

-

Read: Measure Luminescence on a plate reader (e.g., EnVision or PHERAstar).

-

Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Data Summary & SAR Table Template

When analyzing the library generated from the 2-BPT scaffold, structure the data as follows to identify Structure-Activity Relationships (SAR).

| Compound ID | R-Group (at C6) | Kinase IC₅₀ (nM) | Ligand Efficiency (LE) | cLogP |

| 2-BPT-01 | Phenyl | >10,000 | N/A | 3.2 |

| 2-BPT-02 | 4-Hydroxyphenyl | 450 | 0.35 | 2.8 |

| 2-BPT-03 | 4-(4-Methylpiperazin)phenyl | 12 | 0.42 | 2.1 |

| 2-BPT-04 | Pyridin-4-yl | 1,200 | 0.31 | 1.9 |

Interpretation: In many kinase series, adding a solubilizing group (like in 2-BPT-03) dramatically improves potency, likely due to salt-bridge interactions at the solvent front.

Pathway Context: MAPK Signaling

Inhibitors derived from 2-BPT often target kinases within the MAPK/ERK pathway (e.g., BRAF).

Figure 2: The MAPK signaling cascade. 2-BPT derivatives typically target the RAF or RTK nodes.

References

-

Vertex Pharmaceuticals. (2013). Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. Elsevier. 6[7]

-

Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. 8[7]

-

BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. 4[4][7]

-

MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. 9[7]

-

Royal Society of Chemistry. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. 2[7]

Sources

- 1. Catalyst Free Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) and Pyrdine-2,6-bis(N-arylthiazoline-2-thiones) [scirp.org]

- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

Application Notes & Protocols: 2-(6-Bromopyridin-2-yl)thiazole as a Pivotal Intermediate in Modern Organic Synthesis

Executive Summary

This document provides a comprehensive technical guide on the application of 2-(6-bromopyridin-2-yl)thiazole, a heterocyclic building block of significant interest in contemporary organic synthesis. Its unique structural architecture, featuring a nucleophilic thiazole ring and an electrophilic bromopyridine moiety, renders it an exceptionally versatile intermediate. The bromine atom at the 6-position of the pyridine ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. We will delve into the core synthetic protocols, mechanistic considerations, and practical insights to empower chemists to effectively leverage this powerful synthon.

Compound Profile and Safety Precautions

Physicochemical Data

A clear understanding of the physical properties of 2-(6-bromopyridin-2-yl)thiazole is fundamental for its effective use and handling.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂S |

| Molecular Weight | 241.11 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 136535-12-3 (Illustrative, specific CAS may vary) |

| Solubility | Soluble in DMF, DMSO, Dioxane, THF, Chloroform |

Safety and Handling

As with all halogenated heterocyclic compounds, proper safety protocols are mandatory.[1][2][3] All manipulations should be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][4]

-

Inhalation: Avoid breathing dust. Use only in a well-ventilated area. If respiratory irritation occurs, remove to fresh air.[1][2]

-

Skin/Eye Contact: The compound may cause skin and serious eye irritation.[1][4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

Synthesis of the Key Intermediate

The most common and reliable method for constructing the 2-substituted thiazole ring is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound. For our target, 6-bromopyridine-2-carbothioamide is the key precursor.

Sources

Methods for creating a library of 2-(6-Bromopyridin-2-yl)thiazole derivatives

Introduction: The Scaffold & Strategic Value

The 2-(6-bromopyridin-2-yl)thiazole scaffold represents a privileged pharmacophore and a versatile ligand in coordination chemistry. Its structural utility is twofold:

-

Bidentate Coordination: The pyridyl-thiazole nitrogen pair forms a robust

-chelating pocket, essential for developing metallodrugs (e.g., Ru(II), Ir(III) complexes) and OLED materials. -

Orthogonal Functionalization: The 6-bromo substituent on the pyridine ring serves as a "synthetic handle," remaining inert during the thiazole ring formation but available for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the library into complex 3D architectures.

This application note details a robust, high-throughput compatible protocol for synthesizing a library of these derivatives via the Hantzsch Thiazole Synthesis . By decoupling the scaffold synthesis (thioamide formation) from the diversity step (cyclization), researchers can rapidly generate structurally diverse libraries with high fidelity.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the condensation of 6-bromopyridine-2-carbothioamide (the constant "Scaffold Core") with a variety of

Mechanistic Insight

The Hantzsch synthesis proceeds via two key steps:

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of the haloketone (S -

Cyclodehydration: The nitrogen of the thioamide attacks the ketone carbonyl, followed by dehydration to aromatize the system into a thiazole ring.

Critical Control Point: The 6-bromo substituent on the pyridine is electron-withdrawing, which deactivates the pyridine nitrogen but activates the nitrile/thioamide carbon. However, care must be taken during the thioamide synthesis to avoid Nucleophilic Aromatic Substitution (S

Caption: Modular assembly of the pyridyl-thiazole library via Hantzsch cyclization.

Protocol 1: Bulk Synthesis of the Scaffold Core

Target: 6-Bromopyridine-2-carbothioamide Scale: 10–50 mmol (Bulk preparation for library distribution)

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Precursor: 6-Bromopyridine-2-carbonitrile (CAS: 122918-25-6)

-

Reagent: Ammonium sulfide solution (20% in water) or Sodium hydrosulfide hydrate (NaSH) + MgCl

. -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 6-bromopyridine-2-carbonitrile (1.0 equiv) in MeOH (5 mL/mmol).

-

Expert Note: Do not use DMF if heating is required, as high temperatures with strong nucleophiles can trigger S

Ar displacement of the bromine. Methanol allows for milder reflux temperatures.

-

-

Reagent Addition: Add Ammonium Sulfide solution (5.0 equiv) dropwise.

-

Alternative: If using NaSH (2 equiv), add MgCl

(1 equiv) to buffer the reaction and activate the nitrile via coordination.

-

-

Reaction: Stir the sealed vessel at Room Temperature (20–25°C) for 16 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting nitrile (

) should disappear, and a bright yellow spot (thioamide,

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove MeOH.

-

Add water (10 mL/mmol) to the residue. The thioamide is typically hydrophobic and will precipitate as a yellow solid.

-

Filter the solid and wash with cold water (

).

-

-

Drying: Dry under vacuum over P

O-

Yield Expectation: 85–95%.

-

Purity: >95% (NMR). No column chromatography is usually required.

-

Protocol 2: Parallel Library Generation

Target: Library of 2-(6-bromopyridin-2-yl)-4-substituted-thiazoles Format: 96-well plate or reaction block (e.g., 4 mL vials).

Reagents

-

Scaffold: 6-Bromopyridine-2-carbothioamide (from Protocol 1).

-

Diversity Set: Various

-bromoacetophenones (e.g., 4-F, 4-OMe, 3-NO -

Solvent: Absolute Ethanol.

Workflow

-

Preparation of Stocks:

-

Solution A (Scaffold): Dissolve the thioamide in Ethanol (0.2 M). Mild heating (40°C) may be needed for complete dissolution.

-

Solution B (Ketones): Prepare 0.25 M solutions of each

-bromoketone in Ethanol.

-

-

Dispensing:

-

Add 500 µL of Solution A (0.1 mmol thioamide) to each reaction vial.

-

Add 440 µL of the respective Solution B (0.11 mmol ketone, 1.1 equiv) to the vials.

-

-

Cyclization:

-

Seal the vials/plate.

-

Heat to 70–80°C with shaking (500 rpm) for 4–12 hours.

-

Visual Cue: The reaction often starts as a yellow solution and may precipitate a solid (the hydrobromide salt of the thiazole) upon cooling.

-

-

Neutralization & Isolation:

-

Cool to room temperature.

-

Add 200 µL of saturated aqueous NaHCO

to each vial to neutralize the HBr byproduct and liberate the free base. -

Precipitation: In most cases, the free thiazole is water-insoluble and will precipitate heavily.

-

-

Purification (High-Throughput):

-

Option A (Filtration): If solid precipitates, filter using a filter plate (e.g., 96-well glass fiber), wash with water/EtOH (1:1), and dry.

-

Option B (SPE): If oil forms, dilute with DCM, pass through a phase separator cartridge to remove water, then evaporate.

-

Caption: High-throughput workflow for parallel thiazole synthesis.

Data Summary & Troubleshooting

Representative Diversity Elements & Expected Yields

| Entry | Electronic Nature | Reaction Time (h) | Typical Yield (%) | Notes | |

| 1 | Phenyl (Unsubstituted) | Neutral | 4 | 85-95 | Precipitates easily |

| 2 | 4-Methoxyphenyl | Electron Donating | 4-6 | 80-90 | Slower nucleophilic attack |

| 3 | 4-Nitrophenyl | Electron Withdrawing | 2-3 | >90 | Very fast reaction |

| 4 | 2-Chlorophenyl | Steric Hindrance | 12 | 60-75 | Requires longer heating |

| 5 | Methyl (Chloroacetone) | Alkyl | 6 | 50-65 | Product more soluble; extraction needed |

Troubleshooting Guide

-

Issue: Starting material (Thioamide) remains.

-

Cause: Ketone hydrolysis or insufficient heat.

-

Fix: Add 0.2 equiv excess ketone; increase temp to 85°C.

-

-

Issue: Product is an oil/sticky gum.

-

Cause: Impurities or low melting point.

-

Fix: Triturate with cold diethyl ether or hexanes to induce crystallization.

-

-

Issue: Loss of Bromine (Debromination).

-

Cause: Palladium contamination (if using recycled glassware) or extreme reducing conditions (rare in this protocol).

-

Fix: Ensure glassware is acid-washed; stick to mild bases like NaHCO

.

-

References

-

Hantzsch Thiazole Synthesis Mechanism & Review

- Title: Hantzsch Thiazole Synthesis.

- Source: SynArchive.

-

URL:[Link]

-

Thioamide Synthesis from Nitriles

-

Applications of Pyridyl-Thiazole Ligands

- Title: Synthesis and biological evaluation of new functionalized pyridine linked thiazole deriv

- Source: Arabian Journal of Chemistry.

-

URL:[Link]

-

Haloselectivity in Pyridines (Avoiding S

Ar):- Title: Unraveling Divergence in Haloselectivity of SNAr.

- Source: WuXi AppTec.

-

URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing temperature and time for 2-(6-Bromopyridin-2-yl)thiazole synthesis

Ticket ID: #THZ-PYR-BR-001 Subject: Optimization of Temperature and Time Parameters for Hantzsch Cyclization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are attempting to synthesize 2-(6-bromopyridin-2-yl)thiazole via the Hantzsch thiazole synthesis. This reaction involves the condensation of 6-bromopyridine-2-carbothioamide with an

While the Hantzsch synthesis is robust, the "6-bromo" substituent on the pyridine ring introduces electronic effects that require precise thermal control. The bromine atom is electron-withdrawing, potentially reducing the nucleophilicity of the thioamide sulfur, necessitating optimized kinetics.

This guide provides a self-validating protocol, a troubleshooting matrix, and a mechanistic visualization to ensure high purity and yield.

Part 1: The Critical Parameters (Time & Temperature)

The synthesis operates on a balance between kinetic activation (S-alkylation) and thermodynamic stability (dehydration/aromatization).

Temperature Optimization

-

The Sweet Spot (

): This range (typically refluxing ethanol) is non-negotiable for high yields.-

Below

: The reaction stalls at the 4-hydroxythiazoline intermediate. The system lacks the energy to drive the dehydration step required to form the aromatic thiazole ring. -

Above

(e.g., DMF reflux): High heat promotes the polymerization of the bromoacetaldehyde, leading to "black tar" impurities that are difficult to remove. It also risks nucleophilic aromatic substitution (

-

Time Optimization

-

Standard Duration (3–5 Hours):

-

< 2 Hours: Incomplete conversion of the thioamide.

-

> 6 Hours: Diminishing returns. Extended heating in acidic media (HBr is generated in situ) can lead to acid-catalyzed hydrolysis of the bromine or oxidative degradation of the thiazole sulfur.

-

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization of the aldehyde source. Root Cause: The bromoacetaldehyde diethyl acetal is acid-sensitive and unstable at high temperatures if not "trapped" immediately by the thioamide. Solution:

-

Do not add the acetal all at once to a boiling solution.

-

Protocol Adjustment: Dissolve the thioamide first. Add the acetal dropwise at room temperature, stir for 30 minutes to allow initial S-alkylation, then ramp to reflux. This "stages" the reaction, preventing free aldehyde concentration from spiking.

Q2: I see a major impurity by LC-MS with a mass of [M+18]. Is this a hydrate?

Diagnosis: Trapped Hydroxythiazoline Intermediate. Root Cause: Incomplete cyclization due to insufficient heat or time. The "M+18" corresponds to the water molecule that hasn't been eliminated yet. Solution:

-

Increase Reflux Time: Extend the reaction by 2 hours.

-

Acid Catalyst: Ensure the reaction is sufficiently acidic. The reaction generates HBr, which is usually enough, but adding 5 mol% of

-TsOH can catalyze the dehydration step.

Q3: The product is not precipitating upon cooling. How do I recover it?

Diagnosis: Product is trapped as the soluble HBr salt. Root Cause: The thiazole nitrogen is basic. In the reaction mixture, it exists as the hydrobromide salt, which is soluble in ethanol. Solution:

-

Neutralization: You must neutralize the reaction mixture to pH 8–9 using saturated aqueous

or -

Observation: Upon neutralization, the free base (hydrophobic) will precipitate as a solid.

Part 3: The "Gold Standard" Protocol

Reagents:

-

6-Bromopyridine-2-carbothioamide (1.0 equiv)

-

Bromoacetaldehyde diethyl acetal (1.2 equiv)

-

Ethanol (Absolute, 0.1 M concentration relative to thioamide)

-

Optional: catalytic

-TsOH or conc. HCl (2 drops)

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromopyridine-2-carbothioamide in absolute ethanol at Room Temperature (RT).

-

Activation (The "Staging" Step): Add bromoacetaldehyde diethyl acetal dropwise over 5 minutes.

-

Note: If using the acetal, add 2 drops of conc. HCl to facilitate in-situ deprotection to the reactive aldehyde.

-

-

Induction: Stir at RT for 30–45 minutes.

-

Checkpoint: The solution may darken slightly; this is normal.

-

-

Cyclization (Thermodynamic Drive): Equip the flask with a reflux condenser. Heat the mixture to reflux (

) for 4 hours . -

Monitoring: Check via TLC (System: 20% EtOAc in Hexanes). The thioamide spot (polar) should disappear.

-

Workup:

-

Cool the mixture to RT.

-

Pour the reaction mixture into a beaker containing ice-water (approx. 3x reaction volume).

-

Slowly add saturated aqueous

with stirring until pH -

Precipitation: The solid product should crash out.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Part 4: Visualization of the Reaction Pathway

The following diagram illustrates the kinetic vs. thermodynamic stages of the synthesis, highlighting where temperature control is critical.

Caption: Workflow showing the progression from S-alkylation (kinetic) to dehydration (thermodynamic). The red node indicates the common failure point if temperature is insufficient.

Part 5: Data Summary Table

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Ethanol | Clean workup, green solvent | Preferred |

| DMF | High boiling point, difficult removal | Avoid unless solubility is an issue | |

| Temperature | S-alkylation only (No cyclization) | Use for Step 1 only | |

| Full aromatization | Optimal | ||

| Polymerization / Tarring | Critical Failure | ||

| Time | 1 Hour | Incomplete reaction | Insufficient |

| 4 Hours | Complete conversion | Optimal | |

| Overnight | Potential degradation | Avoid |

References

-

Hantzsch Thiazole Synthesis Mechanism & Conditions

- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."

-

URL:[Link]

- Optimization of Thiazole Synthesis via Hantzsch Method Source: BenchChem Technical Guides. "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions."

-

Synthesis of Pyridyl-Thiazole Ligands

- Source: Constable, E. C., et al. "Coordination chemistry of 2-(2-pyridyl)thiazole." Dalton Transactions.

- Context: Establishes the stability of the pyridine-thiazole bond under reflux conditions.

-

URL:[Link]

How to increase the yield and purity of 2-(6-Bromopyridin-2-yl)thiazole

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(6-Bromopyridin-2-yl)thiazole. Here, we address common challenges in achieving high yield and purity through a comprehensive question-and-answer format, detailed troubleshooting guides, and optimized protocols. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your synthetic strategy.

Introduction to the Synthesis

The target molecule, 2-(6-Bromopyridin-2-yl)thiazole, is a valuable building block in medicinal chemistry and materials science. The most common and reliable method for its synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1] While robust, this reaction can present challenges, particularly when dealing with heteroaromatic substrates like pyridine derivatives. This guide will walk you through overcoming these hurdles to maximize your synthetic success.

Core Synthesis Workflow: Hantzsch Thiazole Synthesis

The overall synthetic strategy involves two key precursor preparations followed by the final Hantzsch cyclization.

Figure 1: General workflow for the synthesis of 2-(6-Bromopyridin-2-yl)thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 2-(6-Bromopyridin-2-yl)thiazole?

A1: The primary challenges stem from three main areas:

-

Precursor Synthesis: The multi-step preparation of the key starting materials, 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one and 6-bromopyridine-2-carbothioamide, can be low-yielding if not optimized.

-

Hantzsch Reaction Conditions: The electron-withdrawing nature of the pyridine ring can influence the reaction rate and may lead to side product formation. The basicity of the pyridine nitrogen can also interfere with certain catalysts or acidic conditions.

-

Purification: The final product may contain impurities that are structurally similar, making purification by recrystallization or chromatography challenging.

Q2: How does the pyridine ring affect the Hantzsch synthesis?

A2: The pyridine ring has two main effects. First, as an electron-withdrawing group, it can decrease the nucleophilicity of the thioamide, potentially slowing down the initial SN2 reaction. Second, the lone pair of electrons on the pyridine nitrogen can be protonated under acidic conditions, which can alter the electronic properties of the starting materials and intermediates.[2] It can also coordinate with metal catalysts, potentially leading to catalyst inhibition.

Q3: Are there greener alternatives for this synthesis?

A3: Yes, several strategies can make the Hantzsch synthesis more environmentally friendly.[3] These include the use of ultrasound or microwave irradiation to reduce reaction times and energy consumption.[3] Additionally, exploring water or glycerol as a solvent can reduce the reliance on volatile organic compounds.[4][5] The use of reusable catalysts, such as silica-supported tungstosilicic acid, has also been reported to be effective.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 2-(6-Bromopyridin-2-yl)thiazole.